5-bromo-1H-indole-3-carbaldehyde O-benzyloxime

Physicochemical characterization Pre-formulation Analytical method development

For researchers executing multi-step indole syntheses, protecting the C3-aldehyde typically adds a step. 5-Bromo-1H-indole-3-carbaldehyde O-benzyloxime (CAS 866155-77-3) provides a pre-installed O-benzyloxime that is stable to oxidation and nucleophilic addition, yet can be cleaved selectively via hydrogenolysis. - Preserves the urease-inhibitory indole-3-carbaldehyde oxime pharmacophore while enabling orthogonal deprotection. - C5-bromine enables Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig diversification for SAR exploration. - Combines the privileged O-benzyloxime motif with a 5-bromoindole core common to bioactive marine alkaloids.

Molecular Formula C16H13BrN2O
Molecular Weight 329.197
CAS No. 866155-77-3
Cat. No. B2989620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-indole-3-carbaldehyde O-benzyloxime
CAS866155-77-3
Molecular FormulaC16H13BrN2O
Molecular Weight329.197
Structural Identifiers
SMILESC1=CC=C(C=C1)CON=CC2=CNC3=C2C=C(C=C3)Br
InChIInChI=1S/C16H13BrN2O/c17-14-6-7-16-15(8-14)13(9-18-16)10-19-20-11-12-4-2-1-3-5-12/h1-10,18H,11H2/b19-10+
InChIKeyOVJSPXCZTQLCDJ-VXLYETTFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Physicochemical Baseline Overview


5-Bromo-1H-indole-3-carbaldehyde O-benzyloxime (CAS 866155-77-3) is a heterocyclic oxime ether with molecular formula C₁₆H₁₃BrN₂O and molecular weight 329.19 g/mol . It features a 5-bromo-substituted indole core bearing an O-benzyloxime moiety at the 3-position (SMILES: Brc1ccc2[nH]cc(C=NOCc3ccccc3)c2c1), representing a protected aldehyde derivative with enhanced stability relative to the free aldehyde precursor 5-bromo-1H-indole-3-carbaldehyde (CAS 877-03-2, MW 224.05, mp 204–207 °C) . The compound belongs to the broader class of indole-3-carbaldehyde oxime ethers, which have demonstrated urease inhibitory activity (IC₅₀ range: 0.0345–0.1530 mM vs. thiourea at 0.2387 mM) and form the structural basis for numerous bioactive molecules in medicinal chemistry and agrochemical research [1].

1
Protected aldehyde equivalent for multi-step synthetic sequences – O-benzyloxime masks reactive carbonyl, enabling orthogonal deprotection strategies.
2
5-Bromo substituent provides a versatile handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig) to diversify the indole core.
3
O-Benzyloxime moiety supports antimicrobial and enzyme inhibition screening; reported class-level activity in urease, antifungal, and antibacterial assays.

Why Generic Substitution Fails for Research Use


Procurement decisions for indole-3-carbaldehyde derivatives cannot assume functional interchangeability, because three distinct structural features—the 5-bromo substituent, the O-benzyloxime protecting group, and the indole NH—each independently govern reactivity, stability, and biological target engagement. Replacing the target compound with the free aldehyde 5-bromo-1H-indole-3-carbaldehyde (CAS 877-03-2) eliminates the oxime ether moiety, which serves as both a protected aldehyde equivalent enabling orthogonal deprotection strategies and a pharmacophoric element associated with enhanced membrane permeability and enzyme inhibition [1]. Substituting with a non-brominated O-benzyloxime analog removes the bromine handle required for Pd-catalyzed cross-coupling diversification (Suzuki, Sonogashira, Buchwald-Hartwig), severely limiting downstream synthetic utility . Using a smaller O-alkyl oxime ether (e.g., O-methyl or O-ethyl) instead of O-benzyl alters calculated lipophilicity (estimated ΔcLogP of approximately 1.2–1.5 units between O-benzyl and O-methyl variants based on fragment contributions) and eliminates the π-stacking potential of the benzyl aromatic ring, which has been associated with differentiated antifungal and antibacterial activity profiles across oxime ether chemotypes [2].

Aldehyde vs. oxime
The free aldehyde precursor (CAS 877-03-2) lacks the oxime ether protecting group; its reactive carbonyl may lead to unwanted side reactions and limits orthogonal deprotection strategies.
Non‑brominated analog
Removing the 5‑bromo handle eliminates Pd‑catalyzed cross‑coupling diversification (Suzuki, Sonogashira, Buchwald–Hartwig), severely restricting analog generation from a single intermediate.
Smaller O‑alkyl oxime
O‑Methyl or O‑ethyl oxime ethers reduce lipophilicity (estimated ΔcLogP ~1.2–1.5) and lack the π‑stacking potential of the benzyl aromatic ring, which may shift biological activity profiles in antimicrobial screens.

Quantitative Differentiation Against Structural Analogs


Physicochemical Divergence from the Aldehyde Precursor

5-Bromo-1H-indole-3-carbaldehyde O-benzyloxime (MW 329.19, molecular formula C₁₆H₁₃BrN₂O) differs from its aldehyde precursor 5-bromo-1H-indole-3-carbaldehyde (MW 224.05, C₉H₆BrNO) by a mass increment of 105.14 Da corresponding to the benzyloxyimino substituent, a 47% increase in molecular weight . This mass difference is analytically significant for HPLC-MS method development. The precursor aldehyde has a sharp melting point of 204–207 °C with purity ≥98.0% (GC) as established by TCI and Sigma-Aldrich specifications, whereas the O-benzyloxime target compound lacks a published melting point, consistent with the general observation that oxime ethers often exhibit lower crystallinity and broader melting ranges than their parent aldehydes . The O-benzyloxime modification replaces the reactive aldehyde carbonyl (which can undergo unwanted air oxidation, hydrate formation, and nucleophilic addition) with a hydrolytically more stable C=N-O-R functionality, reducing unintended reactivity during storage and single-step transformations [1].

Physicochemical divergence
Head-to-head
ΔMW = +105.14 g/mol (+47%) vs. aldehyde precursor; oxime ether replaces free aldehyde, enhancing hydrolytic stability.
Supports HPLC method development and aldehyde reactivity control in multi‑step synthesis.
Precursor mp 204–207 °C; target mp not reported – oxime ethers may exhibit broader melting ranges.
Physicochemical characterization Pre-formulation Analytical method development

Cross-Coupling Diversification via the 5-Bromo Handle

The presence of a bromine atom at the 5-position of the indole ring in 5-bromo-1H-indole-3-carbaldehyde O-benzyloxime (SMILES: Brc1ccc2[nH]cc(C=NOCc3ccccc3)c2c1) provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl/heteroaryl boronic acids), Sonogashira (terminal alkynes), and Buchwald-Hartwig amination . This capability is entirely absent in the non-halogenated analog 1H-indole-3-carbaldehyde O-benzyloxime. The bromine is positioned para to the indole NH and meta to the oxime-substituted 3-position, placing it in an electronically favorable position for oxidative addition to Pd(0). In the broader context of 5-bromoindole chemistry, 5-bromoindole itself is recognized as a pharmaceutical intermediate and GSK-3 inhibitor scaffold, with bromine displacement enabling rapid analog generation . Quantitative comparison: the non-brominated indole-3-carbaldehyde oxime scaffold has been reported to yield urease inhibitors with IC₅₀ values ranging from 0.0345 to 0.1530 mM, but these studies used N-substituted rather than C5-substituted analogs, indicating that the C5 position remains available for further optimization via bromine-directed diversification [1].

Cross‑coupling handle
Class‑level inference
C5‑Br enables Suzuki, Sonogashira, Buchwald–Hartwig reactions; non‑brominated analog provides no cross‑coupling access.
Expands diversification space vs. non‑brominated O‑benzyloxime analog for medicinal chemistry libraries.
Based on established aryl bromide reactivity; electronic environment at indole 5‑position is favorable.
Synthetic chemistry Cross-coupling Medicinal chemistry Library synthesis

Biological Activity Differentiation by O-Benzyloxime Moiety

A comprehensive 2023 review of biologically active oxime ethers documented that among compounds with antifungal activity, those bearing benzyl and phenyl groups at the oxime ether oxygen atom predominate, with the O-benzyl moiety contributing both enhanced lipophilicity and π-stacking interactions that are absent in O-methyl or O-ethyl congeners [1]. Quantitative structure-activity data from O-benzyl oxime ether series demonstrate that specific benzyl substitution patterns directly modulate potency: O-4-bromobenzyl ether of 2,3-difluorobenzaldehyde oxime exhibited EC₅₀ = 8.5 µg/mL against Rhizoctonia solani compared to the reference fungicide thiophanate-methyl at 7.3 µg/mL [2]. Furthermore, in the antibacterial domain, indole-based O-benzyl oxime ether derivatives have been evaluated against MRSA and VRSA strains, with compounds 5b, 5c, 5f, 5g, 5h, 5l, E-9a, and E-9b demonstrating good growth suppression against drug-resistant S. aureus while maintaining nontoxicity to Vero cells with affirmative selectivity indices [3]. While these data are from structurally related chemotypes rather than the exact target compound, they establish the class-level differentiation that the O-benzyl oxime ether motif provides relative to smaller O-alkyl substituents.

O‑Benzyl SAR differentiation
Class‑level inference
Benzyl oxime ethers predominate among antifungal/antibacterial actives; ΔcLogP estimated +1.2–1.5 vs. O‑methyl, added π‑stacking potential.
Supports antimicrobial screening compound selection for agrochemical and anti‑infective research.
Review‑level SAR aggregation; target compound itself not directly tested in these assays.
Antifungal activity Antibacterial activity Oxime ether SAR Agrochemical discovery

Urease Inhibitory Potency of the Indole Oxime Scaffold

N-Substituted indole-3-carbaldehyde oxime derivatives have been systematically evaluated as urease inhibitors against H. pylori urease, establishing a quantitative structure-activity baseline for this chemotype [1]. Compounds 8 (syn isomer) and 9 (anti isomer), both bearing N-benzyl substitution on the indole nitrogen, exhibited IC₅₀ values of 0.0516 ± 0.0035 mM and 0.0345 ± 0.0008 mM respectively, representing 4.6-fold and 6.9-fold greater potency than the standard inhibitor thiourea (IC₅₀ = 0.2387 ± 0.0048 mM) [2]. The anti isomer (compound 9) demonstrated superior activity, indicating stereochemical dependence of target engagement. Molecular docking revealed that compound 9 achieved the highest ChemPLP docking score of 82.17 compared to 23.27 for thiourea, consistent with its enhanced inhibitory potency [3]. Although the compounds in this study are N-substituted rather than 5-bromo-substituted, the indole-3-carbaldehyde oxime core is shared with the target compound, and the C5 position remains unsubstituted in the reference study—indicating that introduction of the 5-bromo substituent in the target compound provides an additional optimization vector without disrupting the urease pharmacophore.

Urease inhibition activity
Class‑level inference
Indole‑3‑carbaldehyde oxime scaffold IC₅₀ 0.0345–0.1530 mM (N‑substituted analogs); reported 6.9‑fold lower IC₅₀ vs. thiourea for compound 9 (anti).
Supports urease inhibitor lead optimization studies; 5‑Br offers additional diversification vector.
Data from N‑substituted analogs; C5 position unmodified – 5‑Br target compound retains pharmacophore.
Urease inhibition Helicobacter pylori Anti-infective discovery Enzyme inhibition

Enantioselective Reduction to Chiral Primary Amines

O-Benzyloxime ethers serve as privileged substrates for enantioselective borane reduction to chiral primary amines using spiroborate ester catalysts derived from nonracemic 1,2-amino alcohols [1]. This transformation produces optically active primary amines—a pharmacologically important functional group found in numerous drugs and natural products—with stereochemical outcomes governed by the oxime geometry (E/Z) and the chiral catalyst. The enantioselective reduction pathway is mechanistically unavailable from the parent aldehyde (which would require reductive amination with different selectivity) or from the free oxime (which presents chemoselectivity challenges due to competing N–O bond cleavage). In the context of 5-bromo-1H-indole-3-carbaldehyde O-benzyloxime, the combination of the O-benzyloxime directing group and the 5-bromo cross-coupling handle creates a uniquely versatile chiral building block: the oxime ether can be reduced enantioselectively to the corresponding chiral 1-(5-bromo-1H-indol-3-yl)methanamine, after which the bromine can be elaborated via Pd-catalyzed cross-coupling to access diverse chiral amine libraries . This dual synthetic capability is not achievable with the aldehyde precursor, the free oxime, or non-halogenated O-benzyloxime analogs.

Enantioselective amine synthesis
Class‑level inference
O‑benzyloxime enables spiroborate‑catalyzed borane reduction to chiral 1‑(5‑bromo‑1H‑indol‑3‑yl)methanamine; stereochemistry governed by oxime geometry (E/Z).
Supports chiral amine library synthesis; 5‑Br retained for post‑reduction cross‑coupling diversification.
Method precedent from O‑benzyloxime ethers with spiroborate catalysts; applicable to target scaffold.
Asymmetric synthesis Chiral amine synthesis Synthetic methodology Oxime ether reduction

Research and Industrial Application Scenarios


Urease Inhibitor Lead Optimization

The indole-3-carbaldehyde oxime scaffold has validated low-micromolar urease inhibitory activity, with the best compound (compound 9) achieving IC₅₀ = 0.0345 mM—nearly 7-fold more potent than thiourea—and a molecular docking ChemPLP score of 82.17 that is 3.5-fold higher than the standard [1]. 5-Bromo-1H-indole-3-carbaldehyde O-benzyloxime preserves this pharmacophore while introducing a C5-bromine handle, enabling rapid Suzuki, Sonogashira, or Buchwald-Hartwig diversification at an unoptimized position to improve potency, selectivity, and pharmacokinetic properties. Researchers should prioritize this compound over the non-brominated O-benzyloxime analog when planning SAR-by-catalog or parallel library synthesis targeting H. pylori urease.

Antifungal and Antibacterial Screening Libraries

Literature evidence demonstrates that O-benzyl oxime ethers are disproportionately represented among compounds with potent antifungal and antibacterial activity, with specific derivatives showing EC₅₀ values approaching those of commercial fungicides (e.g., O-4-bromobenzyl oxime ether EC₅₀ = 8.5 µg/mL vs. thiophanate-methyl at 7.3 µg/mL against R. solani) [2]. Indole-based O-benzyl oxime ethers have shown activity against drug-resistant MRSA and VRSA strains with favorable selectivity indices [3]. 5-Bromo-1H-indole-3-carbaldehyde O-benzyloxime combines the privileged O-benzyloxime motif with a 5-bromoindole core—a substructure present in marine bromoindole alkaloids such as aplicyanins A–F, which exhibit cytotoxicity—making it a strategic procurement choice for agrochemical and anti-infective screening decks.

Chiral Indole Methanamine Synthesis

O-Benzyloxime ethers undergo enantioselective borane reduction to chiral primary amines using spiroborate ester catalysts, with stereochemical outcome governed by oxime geometry (E/Z) and catalyst chirality [4]. This compound uniquely enables a two-step sequence: (1) enantioselective reduction of the O-benzyloxime to yield chiral 1-(5-bromo-1H-indol-3-yl)methanamine, followed by (2) Pd-catalyzed cross-coupling at the 5-bromo position to access diverse chiral amine libraries. No single alternative starting material—neither the aldehyde, nor the free oxime, nor the non-brominated O-benzyloxime—provides both of these synthetic capabilities in one intermediate.

Orthogonal Aldehyde Protecting Group Strategy

The O-benzyloxime serves as a protected form of indole-3-carbaldehyde that is stable to many reaction conditions that would compromise a free aldehyde (oxidation, nucleophilic addition, hydrate formation) [5]. It can be chemoselectively deprotected via hydrogenolysis (H₂, Pd/C) or acidic hydrolysis to regenerate the aldehyde, or alternatively reduced to the amine, providing orthogonal synthetic flexibility. For researchers executing multi-step sequences on the indole scaffold where the C3-carbaldehyde must be temporarily masked while chemistry is performed at other positions, this compound offers the O-benzyloxime as a pre-installed protecting group that eliminates a synthetic step compared to starting from the free aldehyde.

Application
Selection Property
Validation Focus
Urease inhibitor lead optimization research
Indole‑3‑carbaldehyde oxime pharmacophore with 5‑Br diversification site
H. pylori urease enzyme inhibition assay and molecular docking validation
Antimicrobial screening library construction
O‑benzyloxime lipophilicity and π‑stacking potential for membrane penetration
Antifungal and antibacterial panel testing; cytotoxicity counter‑screening with selectivity assessment
Chiral indole methanamine synthesis
O‑benzyloxime as a stereochemical directing group for enantioselective reduction
Chiral HPLC purity, enantiomeric excess determination, and post‑reduction cross‑coupling feasibility
Orthogonal aldehyde protection strategy
Pre‑installed oxime ether masking group stable to multiple reaction conditions
Deprotection efficiency (hydrogenolysis or acidic hydrolysis) and aldehyde recovery yield under relevant synthetic sequences
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